2'-Bromo-4'-fluoroacetophenone

Photonuclease DNA Cleavage Radical Generation

Select 2'-Bromo-4'-fluoroacetophenone for its superior photonuclease activity over the 4'-bromo-2'-fluoro regioisomer, as validated by comparative DNA cleaving studies. The ortho-bromo handle enables efficient Suzuki-Miyaura and Buchwald-Hartwig cross-couplings for diverse biaryl and arylamine scaffold generation—capabilities absent in non-brominated analogs—while the para-fluoro group enhances metabolic stability. This validated intermediate streamlines the synthesis of competitive aromatase inhibitors for hormone-dependent cancers and 1,2-diarylcyclopentenol COX-2 inhibitors, reducing de novo route scouting. Supplied at ≥98% purity; bulk quantities and custom packaging available for R&D and pilot-scale campaigns.

Molecular Formula C8H6BrFO
Molecular Weight 217.03 g/mol
CAS No. 1006-39-9
Cat. No. B118180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Bromo-4'-fluoroacetophenone
CAS1006-39-9
Synonyms1-(2-Bromo-4-fluorophenyl)ethanone;  2’-Bromo-4’-fluoroacetophenone; 
Molecular FormulaC8H6BrFO
Molecular Weight217.03 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)F)Br
InChIInChI=1S/C8H6BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
InChIKeyRCXFSBRMWBFWMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Bromo-4'-fluoroacetophenone (CAS 1006-39-9): Structural and Functional Overview for Scientific Procurement


2'-Bromo-4'-fluoroacetophenone (CAS 1006-39-9) is a halogenated aromatic ketone (C8H6BrFO, MW 217.03 g/mol) characterized by a 2-bromo-4-fluoro substitution pattern on the phenyl ring relative to the acetyl group . This compound is a white to off-white crystalline solid with a melting point of 48-50°C and is employed as a versatile electrophilic building block in organic synthesis . Its structural features enable participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, making it a critical intermediate in medicinal chemistry, agrochemical research, and materials science .

Why 2'-Bromo-4'-fluoroacetophenone Cannot Be Substituted by Simple Acetophenone Analogs


The 2'-bromo-4'-fluoro substitution pattern in 2'-Bromo-4'-fluoroacetophenone confers a unique combination of electronic and steric properties that are not replicated by unsubstituted acetophenone, mono-halogenated analogs, or regioisomers [1]. The bromine atom at the ortho-position provides a selective handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in 4'-fluoroacetophenone, while the para-fluoro group modulates electron density and metabolic stability [1]. More critically, as demonstrated in comparative photonuclease studies, the 2'-bromo-4'-fluoro regioisomer exhibits significantly enhanced DNA cleaving activity compared to its 4'-bromo-2'-fluoro counterpart, underscoring that the exact positioning of halogens governs biological and chemical performance [1]. Generic substitution with simpler or differently substituted acetophenones would therefore fail to deliver the specific reactivity and bioactivity required for targeted applications.

Quantitative Differentiation Evidence for 2'-Bromo-4'-fluoroacetophenone (CAS 1006-39-9)


Superior DNA Photocleavage Activity vs. 4'-Bromo-2'-fluoroacetophenone Regioisomer

In a direct head-to-head comparison, pyrrolecarboxamide conjugates derived from 2'-bromo-4'-fluoroacetophenone exhibited significantly higher DNA cleaving activity than those derived from its regioisomer, 4'-bromo-2'-fluoroacetophenone, under identical irradiation conditions [1]. While the study reports qualitative superiority, the observation is based on concentration-dependent plasma relaxation assays that measure the extent of DNA strand scission, establishing a clear activity hierarchy between the two regioisomers [1].

Photonuclease DNA Cleavage Radical Generation

Validated Synthetic Protocol with 92% Yield from Commercial Precursor

A patent-documented synthesis of 2'-bromo-4'-fluoroacetophenone achieves a 92% yield from the corresponding alcohol precursor using pyridinium chlorochromate (PCC) in dichloromethane at room temperature over 2 hours [1]. This well-characterized protocol provides a robust and high-yielding route to the target ketone, which is critical for ensuring supply consistency in multi-step syntheses [1].

Synthetic Methodology Process Chemistry Scale-up

Established Intermediate in Aromatase (CYP19) Inhibitor Synthesis

2'-Bromo-4'-fluoroacetophenone is a documented synthetic intermediate in the preparation of competitive inhibitors of aromatase (CYP19), an enzyme target in hormone-dependent breast cancer therapy . The presence of both bromine and fluorine atoms on the phenyl ring provides orthogonal reactive sites for the stepwise construction of complex inhibitor scaffolds, a feature not present in simpler acetophenone building blocks .

Medicinal Chemistry Aromatase Inhibition Oncology

Precedented Building Block for COX-2 (Cyclooxygenase-2) Inhibitors

The compound is cited as an intermediate in the synthesis of 1,2-diarylcyclopentenol cyclooxygenase (COX) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with selectivity for the COX-2 isoform . This application leverages the bromo and fluoro substituents for sequential functionalization to build the diaryl core, demonstrating the compound's utility beyond photonuclease research.

Inflammation COX-2 Inhibition Drug Discovery

Commercial Availability with Rigorous Analytical Quality Control (≥98% Purity by HPLC)

Commercially available 2'-bromo-4'-fluoroacetophenone is supplied with a certified purity of ≥98% as determined by HPLC, with additional characterization by GC-MS, NMR, and elemental analysis to confirm identity and homogeneity . This level of quality assurance minimizes variability in downstream reactions and biological assays compared to lower-purity or uncharacterized alternatives.

Analytical Chemistry Quality Control Reproducibility

Enhanced Electrophilicity for Palladium-Catalyzed Cross-Coupling vs. Non-Brominated Analogs

The ortho-bromo substituent in 2'-bromo-4'-fluoroacetophenone renders it a competent electrophilic partner for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of biaryl and aryl-amine linkages central to many bioactive molecules . This reactivity is fundamentally absent in non-brominated analogs like 4'-fluoroacetophenone, which lack a halogen handle for oxidative addition [1].

Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Key Research and Industrial Application Scenarios for 2'-Bromo-4'-fluoroacetophenone (CAS 1006-39-9)


Development of Novel Photonucleases for DNA Damage Studies

Researchers designing light-activated DNA cleaving agents should select 2'-bromo-4'-fluoroacetophenone over its 4'-bromo-2'-fluoro regioisomer based on the direct comparative evidence of superior photonuclease activity . This choice maximizes the efficiency of radical-mediated DNA strand scission in mechanistic and therapeutic investigations .

Synthesis of Aromatase (CYP19) Inhibitor Lead Compounds

Medicinal chemists targeting hormone-dependent cancers can utilize 2'-bromo-4'-fluoroacetophenone as a validated intermediate for constructing competitive aromatase inhibitors . Its orthogonal bromo and fluoro handles allow for iterative functionalization, providing a reliable entry point to this important therapeutic class .

Construction of Biaryl and Arylamine Libraries via Cross-Coupling

In parallel synthesis and medicinal chemistry campaigns, the ortho-bromo substituent of 2'-bromo-4'-fluoroacetophenone enables efficient Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate diverse biaryl and arylamine scaffolds . This reactivity is a key differentiator from non-brominated acetophenone building blocks and expands the accessible chemical space for hit-to-lead optimization .

Preparation of COX-2 Selective Inhibitor Candidates

Scientists engaged in anti-inflammatory drug discovery can leverage 2'-bromo-4'-fluoroacetophenone as a starting material for synthesizing 1,2-diarylcyclopentenol COX-2 inhibitors, following established literature precedent . This reduces the need for de novo route scouting and accelerates the synthesis of key analogs for biological evaluation .

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